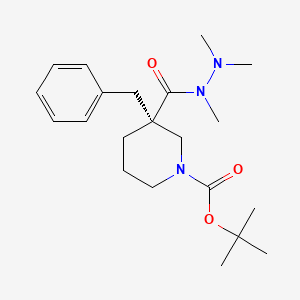
methyl 3-(phenylamino)benzoate
Overview
Description
Methyl 3-(phenylamino)benzoate is an organic compound that belongs to the class of esters It is characterized by a benzoate group substituted with a phenylamino group at the 3-position and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(phenylamino)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl benzoate with aniline in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(phenylamino)benzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-(phenylamino)benzoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active phenylamino moiety, which may interact with enzymes or receptors in biological systems. The specific pathways involved depend on the context of its application, such as enzymatic inhibition or receptor binding.
Comparison with Similar Compounds
Methyl benzoate: Lacks the phenylamino group, making it less reactive in certain substitution reactions.
Phenyl benzoate: Contains a phenyl group instead of a phenylamino group, altering its reactivity and applications.
Methyl 4-(phenylamino)benzoate: Similar structure but with the phenylamino group at the 4-position, affecting its chemical behavior.
Uniqueness: Methyl 3-(phenylamino)benzoate is unique due to the specific positioning of the phenylamino group, which influences its reactivity and potential applications. This structural feature allows for targeted modifications and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 3-anilinobenzoate |
InChI |
InChI=1S/C14H13NO2/c1-17-14(16)11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,15H,1H3 |
InChI Key |
UBMOIGCDINOTRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(3-bromophenyl)methoxy]acetate](/img/structure/B8698105.png)








![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline](/img/structure/B8698147.png)




